1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene
Overview
Description
“1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene” is a chemical compound that belongs to the aromatic group of compounds . It is also referred to as Phenyl-2-nitropropene or P2NP . The compound has a distinct smell and appears as a light-yellow crystalline solid .
Synthesis Analysis
In the pharmaceutical industry, P2NP is used to produce a racemic amphetamine mixture . The double bond is hydrogenated and the nitro group is reduced, thus 1-phenyl-2-nitropropene becomes 1-phenyl-2-aminopropane, which is another name for amphetamine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H9NO2 . The molecular weight of the compound is 163.18 g/mol .Chemical Reactions Analysis
P2NP can be reduced to phenylacetone (P2P), the precursor in the synthesis of methamphetamine . One method involves reducing phenyl-2-nitropropene to phenyl-2-nitropropane using sodium borohydride, followed by hydrolysis of the nitro group with hydrogen peroxide and potassium carbonate to produce phenylacetone .Physical and Chemical Properties Analysis
“this compound” is a light-yellow crystalline solid . It has a distinct smell and a molecular weight of 163.18 g/mol .Scientific Research Applications
Antimicrobial Applications
1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene and related compounds have shown significant potential in antimicrobial applications. For instance, compounds with nitro, methyl, and other groups on the benzene ring, such as those studied by Liaras et al. (2011), displayed potent in vitro antimicrobial activity against various bacteria and fungi, often outperforming reference drugs (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Organic Synthesis and Structural Analysis
In the field of organic chemistry, derivatives of this compound are used in various syntheses and structural analyses. For example, compounds with nitro groups have been used to study reaction mechanisms and crystal structures. An example is the work by Medjroubi et al. (2017), who analyzed the crystal structure of 2,6-Dichloro-4-nitrotoluene, a compound similar in structure, to understand molecular interactions and conformations (Medjroubi, Boudjada, Hamdouni, Jeannin, & Meinnel, 2017).
Photochemical and Magnetic Studies
The compound and its analogs have been explored in studies involving photochemical reactions and magnetic interactions. Matsuda and Irie (2000) synthesized a diarylethene with nitronyl nitroxides, aiming to control intramolecular magnetic interaction by photoirradiation. This study highlights the potential use of such compounds in advanced material sciences (Matsuda & Irie, 2000).
Luminescence Sensing Properties
Compounds with structural similarities have been investigated for their luminescence sensing properties. Shi et al. (2020) synthesized metal complexes containing bis(thiabendazole) moieties, which demonstrated high selectivity and sensitivity as fluorescent chemosensors for substances like ethylene glycol and metal ions (Shi, Hao, Han, & Cui, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-methyl-2-(2-nitroprop-1-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRWKHJLICNPPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340183 | |
Record name | 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103205-27-2 | |
Record name | 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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